molecular formula C17H23N3O3 B1417463 5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione CAS No. 351164-05-1

5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione

Cat. No. B1417463
M. Wt: 317.4 g/mol
InChI Key: WTLDMICVEQSLHC-UHFFFAOYSA-N
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Description

The compound contains a furyl group (a furan ring), a piperazine ring, and a cyclohexanedione group. Furan is a heterocyclic compound with a 5-membered aromatic ring. Piperazine is a cyclic amine with two nitrogen atoms. Cyclohexanedione is a type of diketone that has a cyclohexane backbone.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the furan, piperazine, and cyclohexanedione parts of the molecule. The exact synthesis route would depend on the available starting materials and the desired route of synthesis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan ring is aromatic, while the piperazine ring is aliphatic. The cyclohexanedione group contains two carbonyl groups, which are polar.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furan ring could undergo electrophilic aromatic substitution. The piperazine ring, being a secondary amine, could undergo reactions typical of amines, such as acylation. The cyclohexanedione group, containing two carbonyl groups, could undergo reactions typical of carbonyl groups, such as nucleophilic addition.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.


Scientific Research Applications

Chemical Reactions and Synthesis

5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione, and its derivatives, are explored in various chemical reactions and synthetic processes. Studies have demonstrated their role in ring opening reactions, leading to the formation of structurally diverse compounds. For instance, the treatment of similar compounds with cyclic secondary amines, like pyrrolidine or hexahydroazepine, has been shown to afford unique dioxane derivatives, highlighting the compound's reactivity and potential as a synthetic intermediate (Šafár̆ et al., 2000).

Synthesis of Amino Acid Derivatives

Another significant application is in the synthesis of amino acid derivatives. Methylene piperazine-2,5-diones, which are structurally related to the queried compound, have been utilized as templates for synthesizing amino acid derivatives. These studies show that these compounds can induce chiral induction in carbon-carbon bond-forming reactions, which is crucial in the synthesis of amino acids (Chai & King, 1995).

Organic Crystal Engineering

The compound's derivatives are also explored in organic crystal engineering. Studies involving 1,4-piperazine-2,5-diones reveal their potential in forming polymorphic crystalline forms, which have implications in designing materials with specific crystallographic properties. These insights are vital for applications in material science and pharmaceuticals (Weatherhead-Kloster et al., 2005).

Biological Activity

Furthermore, research into structurally similar compounds, such as 5-(aminomethylene)thiazolidine-2,4-diones, highlights the biological activity potential. These studies, which involve the synthesis of a novel series of substituted derivatives, have found applications in exploring antibacterial and antifungal activities, as well as in assessing cytotoxic properties (Mohanty et al., 2015).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, which are related to the chemical structure , have been a subject of study. These properties are crucial for applications in fields like fluorescence spectroscopy and photochemistry (Gan et al., 2003).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.


properties

IUPAC Name

5-(furan-2-yl)-3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-15-10-13(17-2-1-9-23-17)11-16(22)14(15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18,21H,3-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLDMICVEQSLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
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5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
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5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
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5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione

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